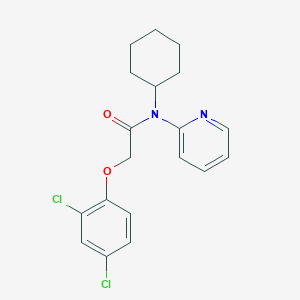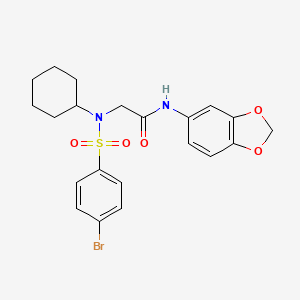![molecular formula C19H12ClN5O B3470573 2-[(1,3-BENZOXAZOL-2-YL)AMINO]-4-(4-CHLOROPHENYL)-6-METHYLPYRIMIDINE-5-CARBONITRILE](/img/structure/B3470573.png)
2-[(1,3-BENZOXAZOL-2-YL)AMINO]-4-(4-CHLOROPHENYL)-6-METHYLPYRIMIDINE-5-CARBONITRILE
Übersicht
Beschreibung
2-[(1,3-BENZOXAZOL-2-YL)AMINO]-4-(4-CHLOROPHENYL)-6-METHYLPYRIMIDINE-5-CARBONITRILE is a complex organic compound that belongs to the class of heterocyclic aromatic compounds It is characterized by the presence of a benzoxazole moiety, a chlorophenyl group, and a pyrimidine ring
Vorbereitungsmethoden
The synthesis of 2-[(1,3-BENZOXAZOL-2-YL)AMINO]-4-(4-CHLOROPHENYL)-6-METHYLPYRIMIDINE-5-CARBONITRILE typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 2-aminobenzoxazole with 4-chlorobenzaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with a suitable reagent, such as ammonium acetate, to yield the desired pyrimidine derivative. The reaction conditions often require refluxing in an appropriate solvent, such as ethanol or acetic acid, to facilitate the formation of the final product .
Analyse Chemischer Reaktionen
2-[(1,3-BENZOXAZOL-2-YL)AMINO]-4-(4-CHLOROPHENYL)-6-METHYLPYRIMIDINE-5-CARBONITRILE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium cyanide
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 2-[(1,3-BENZOXAZOL-2-YL)AMINO]-4-(4-CHLOROPHENYL)-6-METHYLPYRIMIDINE-5-CARBONITRILE involves its interaction with specific molecular targets and pathways. In biological systems, the compound is known to inhibit the activity of certain enzymes, such as DNA gyrase and topoisomerase, which are essential for bacterial DNA replication and cell division. This inhibition leads to the disruption of bacterial growth and proliferation . Additionally, the compound’s antifungal activity is attributed to its ability to interfere with the synthesis of fungal cell wall components, leading to cell lysis and death .
Vergleich Mit ähnlichen Verbindungen
2-[(1,3-BENZOXAZOL-2-YL)AMINO]-4-(4-CHLOROPHENYL)-6-METHYLPYRIMIDINE-5-CARBONITRILE can be compared with other similar compounds, such as:
2-[(1,3-BENZOXAZOL-2-YL)AMINO]-4-(4-METHOXYPHENYL)-6-METHYLPYRIMIDINE-5-CARBONITRILE: This compound has a methoxy group instead of a chloro group, which can lead to differences in its chemical reactivity and biological activity.
2-[(1,3-BENZOXAZOL-2-YL)AMINO]-4-(4-NITROPHENYL)-6-METHYLPYRIMIDINE-5-CARBONITRILE: The presence of a nitro group can significantly alter the compound’s electronic properties and its interactions with biological targets.
The unique combination of the benzoxazole, chlorophenyl, and pyrimidine moieties in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
2-(1,3-benzoxazol-2-ylamino)-4-(4-chlorophenyl)-6-methylpyrimidine-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClN5O/c1-11-14(10-21)17(12-6-8-13(20)9-7-12)24-18(22-11)25-19-23-15-4-2-3-5-16(15)26-19/h2-9H,1H3,(H,22,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRNGMLGBTATPFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)NC2=NC3=CC=CC=C3O2)C4=CC=C(C=C4)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N~2~-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-pyridinylmethyl)glycinamide](/img/structure/B3470503.png)
![N-(1,3-benzodioxol-5-yl)-2-[benzyl-(4-fluorophenyl)sulfonylamino]acetamide](/img/structure/B3470507.png)
![2-[cyclohexyl-(4-fluorophenyl)sulfonylamino]-N-(furan-2-ylmethyl)acetamide](/img/structure/B3470511.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(2-pyridinylmethyl)glycinamide](/img/structure/B3470523.png)

![N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N-(pyridin-3-ylmethyl)glycinamide](/img/structure/B3470544.png)
![N-(2-methyl-4-{[(2-methylphenoxy)acetyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B3470547.png)
![3-[({3-methyl-4-[(2-thienylcarbonyl)amino]phenyl}amino)carbonyl]phenyl acetate](/img/structure/B3470564.png)
![N-[4-(4-methylphenyl)sulfonylpiperazine-1-carbothioyl]benzamide](/img/structure/B3470566.png)
![N-1-naphthalenyl-4-oxo-4H-[1,3]thiazino[3,2-a]benzimidazole-2-carboxamide](/img/structure/B3470578.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(2,2,4,6-tetramethylquinolin-1(2H)-yl)ethanone](/img/structure/B3470579.png)
![1-(6-METHOXY-2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-1-YL)-2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ETHAN-1-ONE](/img/structure/B3470581.png)
![2-[4-(3-chlorophenyl)-1-piperazinyl]-5,7-dimethoxy-4-methylquinoline](/img/structure/B3470585.png)
